molecular formula C22H22FN5O2S B2559736 2-(ethylthio)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-24-7

2-(ethylthio)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2559736
CAS RN: 1021212-24-7
M. Wt: 439.51
InChI Key: ONJHZXZONWXQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . It has several functional groups including an ethylthio group, a fluorophenyl group, and a methoxyphenyl group. These functional groups could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the [1,2,4]triazolo[1,5-a]pyrimidine ring system suggests that the compound could have interesting structural properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the ethylthio group might be susceptible to oxidation, and the fluorophenyl and methoxyphenyl groups could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • The chemical synthesis of triazolopyrimidine derivatives, including compounds similar to 2-(ethylthio)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, has been explored for various scientific purposes. For example, Mohamed (2021) describes the synthesis of related compounds through interactions with different arylidinemalononitrile derivatives in ethanol/TEA solutions at room temperature (Mohamed, 2021).
  • The structural characteristics and confirmation of these compounds are typically done using spectroscopic data and elemental analysis, as reported by Shikhaliev et al. (2008), who characterized similar compounds through X-ray diffraction analysis and DFT calculations (Shikhaliev et al., 2008).

Biological and Antimicrobial Activity

  • The potential biological activities of triazolopyrimidine derivatives are a significant area of research. Gilava et al. (2020) synthesized similar compounds and evaluated them for antimicrobial and antioxidant activities, indicating a potential use in medical research (Gilava et al., 2020).
  • Additionally, compounds like 2-(ethylthio)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been investigated for antitumor properties. Becan and Wagner (2008) synthesized derivatives with similar structures and assessed their in vitro antitumor activity, suggesting potential applications in cancer research (Becan & Wagner, 2008).

Application in Fluorophore Synthesis

  • Castillo et al. (2018) investigated the use of similar N-heteroaryl aldehydes as intermediates for preparing functional fluorophores, highlighting the applicability of these compounds in the synthesis of materials with fluorescence properties, which can be useful in various scientific and industrial applications (Castillo et al., 2018).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate its biological activity given that other [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown antimicrobial activity .

properties

IUPAC Name

2-ethylsulfanyl-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S/c1-4-31-22-26-21-24-13(2)18(20(29)25-16-7-5-6-8-17(16)30-3)19(28(21)27-22)14-9-11-15(23)12-10-14/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJHZXZONWXQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.